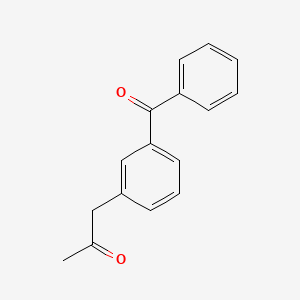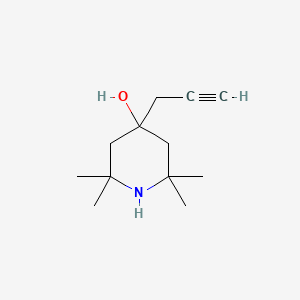
1-(3-Benzoylphenyl)propan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Benzoylphenyl)propan-2-one is an organic compound with the molecular formula C16H14O2 It is a derivative of acetophenone and is characterized by the presence of a benzoyl group attached to a phenyl ring, which is further connected to a propanone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-(3-Benzoylphenyl)propan-2-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of benzene with chloroacetone in the presence of an aluminum chloride catalyst . Another method includes the gas-phase ketonic decarboxylation of phenylacetic acid using acetic acid over a ceria-alumina solid acid catalyst . Additionally, zeolite-catalyzed isomerization of phenyl propylene oxide is another viable route .
Industrial Production Methods
Industrial production of this compound typically involves large-scale Friedel-Crafts acylation reactions due to their efficiency and cost-effectiveness. The reaction conditions are optimized to maximize yield and minimize by-products, ensuring the process is economically viable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
1-(3-Benzoylphenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The benzoyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Corresponding alcohols.
Substitution: Halogenated or nitrated benzoyl derivatives.
Aplicaciones Científicas De Investigación
1-(3-Benzoylphenyl)propan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Medicine: Explored for its potential therapeutic applications due to its bioactive properties.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mecanismo De Acción
The mechanism of action of 1-(3-Benzoylphenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile in various reactions, facilitating the formation of covalent bonds with nucleophilic sites on target molecules. This interaction can modulate biological pathways, leading to its observed effects.
Comparación Con Compuestos Similares
Similar Compounds
Acetophenone: A simpler ketone with a phenyl group attached to the carbonyl carbon.
Uniqueness
1-(3-Benzoylphenyl)propan-2-one is unique due to the presence of both a benzoyl and a phenyl group, which imparts distinct chemical properties and reactivity. This structural feature makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.
Propiedades
| 79868-86-3 | |
Fórmula molecular |
C16H14O2 |
Peso molecular |
238.28 g/mol |
Nombre IUPAC |
1-(3-benzoylphenyl)propan-2-one |
InChI |
InChI=1S/C16H14O2/c1-12(17)10-13-6-5-9-15(11-13)16(18)14-7-3-2-4-8-14/h2-9,11H,10H2,1H3 |
Clave InChI |
JFMLICWPWKXNJT-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)CC1=CC(=CC=C1)C(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Trimethyl[(1-phenylhexa-1,2-dien-3-yl)oxy]silane](/img/structure/B14434127.png)


![2,7-Dimethylbicyclo[3.2.1]oct-6-en-3-one](/img/no-structure.png)



![1,4-Bis(heptyloxy)-6-methyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B14434196.png)
